molecular formula C9H14F3NO4 B2865653 (E)-7-Aminohept-2-enoic acid;2,2,2-trifluoroacetic acid CAS No. 2460763-66-8

(E)-7-Aminohept-2-enoic acid;2,2,2-trifluoroacetic acid

Cat. No.: B2865653
CAS No.: 2460763-66-8
M. Wt: 257.209
InChI Key: SDWJCKOOMSTHMP-WGCWOXMQSA-N
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Description

(E)-7-Aminohept-2-enoic acid;2,2,2-trifluoroacetic acid is a compound that combines an amino acid derivative with a trifluoroacetic acid moiety

Scientific Research Applications

(E)-7-Aminohept-2-enoic acid;2,2,2-trifluoroacetic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It is used in the production of specialty chemicals and materials.

Safety and Hazards

TFA is highly corrosive and toxic. Inhalation, ingestion, or skin contact with the material may cause severe injury or death. Contact with molten substance may cause severe burns to skin and eyes. It is advised to use only outdoors or in a well-ventilated area and avoid any skin contact .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-7-Aminohept-2-enoic acid;2,2,2-trifluoroacetic acid typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as hept-2-enoic acid and trifluoroacetic acid.

    Reaction Conditions: The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to facilitate the formation of the desired compound.

    Purification: After the reaction, the product is purified using techniques such as recrystallization or chromatography to obtain a pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure efficient and cost-effective synthesis. The use of automated systems and advanced monitoring techniques helps maintain consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

(E)-7-Aminohept-2-enoic acid;2,2,2-trifluoroacetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.

    Substitution: The amino and trifluoroacetic acid groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Mechanism of Action

The mechanism of action of (E)-7-Aminohept-2-enoic acid;2,2,2-trifluoroacetic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    7-Aminoheptanoic acid: Similar structure but lacks the trifluoroacetic acid moiety.

    Hept-2-enoic acid: Similar backbone but lacks the amino and trifluoroacetic acid groups.

Uniqueness

(E)-7-Aminohept-2-enoic acid;2,2,2-trifluoroacetic acid is unique due to the presence of both the amino group and the trifluoroacetic acid moiety

Properties

IUPAC Name

(E)-7-aminohept-2-enoic acid;2,2,2-trifluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2.C2HF3O2/c8-6-4-2-1-3-5-7(9)10;3-2(4,5)1(6)7/h3,5H,1-2,4,6,8H2,(H,9,10);(H,6,7)/b5-3+;
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDWJCKOOMSTHMP-WGCWOXMQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCN)CC=CC(=O)O.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CCN)C/C=C/C(=O)O.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14F3NO4
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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